Cas no 53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine)

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a partially saturated tetrahydropyridine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its dual-ring system offers versatility in coordination chemistry, particularly as a ligand for transition metal catalysts. The compound’s balanced lipophilicity and basicity enhance its utility in medicinal chemistry for designing bioactive molecules. Stability under standard conditions and compatibility with common synthetic methodologies further contribute to its practicality. Researchers favor this scaffold for its potential in developing novel agrochemicals, pharmaceuticals, and functional materials.
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine structure
53422-71-2 structure
Product name:2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
CAS No:53422-71-2
MF:C10H12N2
MW:160.21568
CID:1026625
PubChem ID:12009046

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
    • 2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
    • 2-(pyridyl)-3,4,5,6-tetrahydropyridine
    • 53422-71-2
    • AKOS015999863
    • 3,4,5,6-Tetrahydro-2,2'-bipyridine
    • SCHEMBL8458128
    • DTXSID90475728
    • MDL: MFCD21086766
    • Inchi: InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2
    • InChI Key: SIYJMPLQXPDFRW-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)C2=NCCCC2

Computed Properties

  • Exact Mass: 160.10016
  • Monoisotopic Mass: 160.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 25.2Ų

Experimental Properties

  • PSA: 25.25

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029184634-1g
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
53422-71-2 95%
1g
$580.80 2023-09-01
Chemenu
CM171903-1g
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
53422-71-2 95%
1g
$573 2023-01-02
Chemenu
CM171903-1g
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
53422-71-2 95%
1g
$613 2021-08-05

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine Related Literature

Additional information on 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine

Recent Advances in the Study of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2): A Comprehensive Research Brief

The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine and tetrahydropyridine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research involves the synthesis and optimization of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step catalytic process, leveraging palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. This advancement is critical for facilitating further pharmacological evaluations and potential clinical applications.

Pharmacologically, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been investigated for its role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor subtype is implicated in cognitive functions and neuropsychiatric disorders, positioning the compound as a potential candidate for treating conditions such as Alzheimer's disease and schizophrenia. A recent preclinical study demonstrated that the compound improved cognitive performance in rodent models, with minimal off-target effects.

In addition to its neurological applications, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been explored for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing chronic inflammatory diseases. The mechanism appears to involve the suppression of NF-κB signaling pathways, a finding that could pave the way for new therapeutic strategies.

Despite these promising findings, challenges remain in the development of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity require further investigation. Ongoing research is focused on structural modifications to enhance these properties while retaining the compound's pharmacological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2) represents a versatile and promising compound in chemical biology and drug discovery. Recent advancements in its synthesis, coupled with its diverse pharmacological activities, highlight its potential as a therapeutic agent for neurological and inflammatory disorders. Future research will be crucial in addressing existing limitations and translating these findings into clinical applications.

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